![molecular formula C14H17ClF4N2O2 B2943270 2-(4-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 2034474-49-0](/img/structure/B2943270.png)
2-(4-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
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Description
2-(4-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17ClF4N2O2 and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been documented for their high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. These chemosensors' ability to detect and interact with specific molecules suggests potential research applications for similar compounds in sensing and detection technologies (Roy, 2021).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258 and its analogues demonstrate strong binding to the minor groove of double-stranded B-DNA, indicating a role in genetic studies and cellular biology. This interaction with DNA suggests that related compounds could be used in research focusing on DNA structure, function, or regulation (Issar & Kakkar, 2013).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. The versatility of the piperazine scaffold in drug design highlights the potential for compounds like "2-(4-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride" to be explored for similar medicinal applications (Rathi et al., 2016).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions, such as those involving piperidine, offers insights into the chemical properties and reactivity of complex organic molecules. Understanding these reactions can inform the synthesis and modification of new compounds with potential research or therapeutic applications (Pietra & Vitali, 1972).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGMPIDQBVZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride |
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